-F-4-(3-F-4-MePh)BA is an aromatic molecule containing a benzoic acid core with two fluorine substitutions and a 3-fluoro-4-methylphenyl group attached. Its structure suggests potential applications in areas related to:
2-Fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid is an aromatic compound with a complex molecular structure that includes both fluorine and methyl substituents. Its molecular formula is , indicating the presence of two fluorine atoms, a carboxylic acid group, and a substituted phenyl group. The compound features a benzoic acid core with a 3-fluoro-4-methylphenyl group attached at the para position, making it a unique member of the benzoic acid derivatives family. This structure suggests potential applications in pharmaceuticals and materials science due to its unique electronic properties influenced by the fluorine atoms.
There is no current information available regarding the specific mechanism of action of 2-Fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid.
As information on this specific compound is limited, it's important to handle any unknown aromatic carboxylic acid with caution. Potential hazards include:
The chemical reactivity of 2-Fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid can involve various reactions typical of carboxylic acids and aromatic compounds. For instance, it can undergo:
The synthesis of 2-Fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid typically involves multi-step organic reactions:
2-Fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid has potential applications in various fields:
Several compounds share structural similarities with 2-Fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Fluoro-4-hydroxybenzoic acid | Hydroxy group at para position enhances solubility and reactivity. | |
| 3-Fluoro-4-methylbenzoic acid | Methyl group enhances hydrophobicity; lacks carboxylic acid functionality. | |
| 4-Fluorobenzoic acid | Simple fluorinated benzoic acid; serves as a precursor for more complex derivatives. |
The uniqueness of 2-Fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid lies in its dual fluorine substitutions and the specific arrangement of functional groups that may influence its chemical behavior and potential applications compared to these similar compounds .
The synthesis of 2-Fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid relies heavily on palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which represents the most efficient method for constructing the biphenyl core structure [3]. The Suzuki-Miyaura reaction employs a palladium catalyst to facilitate the cross-coupling between an aryl halide and an organoboron compound, typically a boronic acid or boronate ester [14] [16].
The catalytic cycle follows a well-established mechanism involving three key steps: oxidative addition, transmetallation, and reductive elimination [14] [19]. Initially, the palladium(0) catalyst undergoes oxidative addition with the aryl halide to form a palladium(II) aryl complex [18]. Recent kinetic studies demonstrate that this oxidative addition preferentially occurs to a 12-electron monoligated palladium complex rather than the traditionally proposed 14-electron bis-ligated species [19]. The transmetallation step involves the transfer of the organic group from the boronic acid to the palladium center, facilitated by the presence of a base which activates the boronic acid through boronate formation [17].
The choice of palladium catalyst significantly influences both the reaction efficiency and the purity of the final product. Tetrakis(triphenylphosphine)palladium(0) has been extensively used for biphenyl carboxylic acid synthesis, typically yielding 60-85% of the desired product but with residual palladium contamination of 40-80 parts per million [37]. In contrast, heterogeneous palladium on carbon catalyst provides superior results with residual palladium levels below 6 parts per million and improved yields of 70-95% [37].
Advanced biarylphosphine ligands, such as those developed for enhanced catalytic performance, demonstrate exceptional activity due to their electronic and steric properties [3]. These ligands stabilize monoligated palladium intermediates, which are crucial for efficient oxidative addition and subsequent reaction steps [3]. The bulky and electron-donating character of biarylphosphine ligands accelerates all three steps of the catalytic cycle, with oxidative addition rates being particularly enhanced for monoligated complexes compared to bis-ligated species [3].
Optimal reaction conditions for Suzuki-Miyaura coupling in biphenyl carboxylic acid synthesis typically involve temperatures ranging from 60-120°C, with 80°C being the most frequently employed temperature [9] [13]. The choice of solvent system plays a critical role, with dimethoxyethane/water and dioxane being the preferred solvents due to their ability to solubilize both organic and inorganic components [9] [13]. Base selection is equally important, with potassium carbonate and cesium carbonate providing superior results compared to other inorganic bases [13].
The catalyst loading can be optimized to as low as 0.05 mol% while maintaining high yields, demonstrating the exceptional efficiency of modern palladium catalysts [9] [13]. Reaction times typically range from 2-8 hours, with 4 hours being optimal for most transformations [13]. The use of an inert atmosphere, typically argon or nitrogen, prevents catalyst oxidation and maintains reaction efficiency [13].
| Catalyst | Ligand System | Activity | Residual Pd (ppm) | Typical Yield (%) | Scale |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | Triphenylphosphine | High | 40-80 | 60-85 | Lab to pilot |
| PdCl₂(PPh₃)₂ | Triphenylphosphine | Moderate | 50-100 | 50-75 | Lab scale |
| Pd(OAc)₂ + PPh₃ | Triphenylphosphine | High | 30-70 | 65-90 | Lab to industrial |
| Pd/C | Heterogeneous | Moderate | <6 | 70-95 | Industrial |
| PdCl₂(CH₃CN)₂ | Acetonitrile | Very High | 20-50 | 85-94 | Lab to pilot |
| Bis(di-tert-butylphosphino)ferrocene Pd complex | Biarylphosphine | Very High | 10-30 | 80-95 | Lab to pilot |
The transition from laboratory to industrial scale requires careful consideration of heat transfer, mixing efficiency, and catalyst recovery [37] [39]. Multikilogram-scale synthesis has been successfully demonstrated using palladium on carbon catalyst in methanol/water solvent systems [37]. The heterogeneous nature of the catalyst facilitates separation and potential recycling, making the process more economically viable for large-scale production [37].
Process intensification strategies, including the use of continuous flow reactors and microreactor technology, offer advantages for industrial implementation [39]. These approaches provide better heat and mass transfer characteristics, improved safety profiles, and reduced environmental impact compared to traditional batch processes [39].
The carboxylic acid functionality in 2-Fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid can be strategically modified through esterification and hydrolysis reactions to facilitate synthetic transformations and purification processes [5]. Understanding the mechanistic aspects of these transformations is crucial for optimizing reaction conditions and achieving high yields.
Recent density functional theory calculations have revealed that acid-catalyzed carboxylic acid esterification and ester hydrolysis proceed through a two-step mechanism involving highly reactive acylium ion intermediates [5]. The initial step involves protonation of either the carboxylic acid hydroxyl oxygen or the ester alkyl oxygen, generating an acylium ion with an activation energy of 4-10 kcal/mol [5]. This protonation step represents the rate-controlling step of both esterification and hydrolysis reactions [5].
The subsequent step involves a spontaneous trimolecular reaction where the acylium ion reacts with two alcohol molecules (in esterification) or two water molecules (in hydrolysis) to form the neutral product [5]. This mechanistic insight challenges traditional textbook mechanisms and provides a more accurate understanding of these fundamental transformations [5].
Esterification of fluorinated benzoic acids requires careful selection of reaction conditions to prevent decomposition of the fluorine substituents [4]. The use of alcoholic solvents under acidic conditions typically provides good yields, with methanol and ethanol being the most commonly employed alcohols [4]. Reaction temperatures between 60-80°C are optimal, as higher temperatures may lead to defluorination or other side reactions [4].
Catalytic amounts of sulfuric acid or p-toluenesulfonic acid effectively promote esterification while maintaining the integrity of the fluorine substituents [4]. The reaction can be driven to completion by removing water through azeotropic distillation or by using a large excess of the alcohol [4].
Hydrolysis of fluorinated benzoic acid esters requires mild conditions to prevent elimination of fluorine substituents [4]. Aqueous sodium hydroxide or potassium hydroxide solutions at concentrations of 1-2 M provide effective hydrolysis while minimizing side reactions [2]. Reaction temperatures should be maintained below 100°C to prevent thermal decomposition [2].
The choice of solvent system is critical for efficient hydrolysis. Mixed aqueous-organic solvents, such as water/methanol or water/ethanol mixtures, provide better solubility for the ester substrate while maintaining the nucleophilic character of the hydroxide ion [2]. Reaction times typically range from 2-6 hours depending on the specific ester and reaction conditions [2].
Esterification can serve as an effective purification strategy, as ester derivatives often exhibit different solubility properties compared to the parent carboxylic acid [4]. The ester can be purified through conventional methods such as recrystallization or chromatography, followed by controlled hydrolysis to regenerate the pure carboxylic acid [4].
This approach is particularly valuable for removing isomeric impurities or other carboxylic acid contaminants that may be difficult to separate directly [4]. The esterification-purification-hydrolysis sequence, while adding synthetic steps, can significantly improve the overall purity of the final product [4].
The purification of 2-Fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid requires specialized protocols that account for the unique properties of fluorinated compounds [10] [24]. The presence of fluorine substituents significantly alters the physical and chemical properties of the molecule, necessitating adapted purification strategies.
Recrystallization remains the most cost-effective method for purifying fluorinated benzoic acids on both laboratory and industrial scales [26]. The choice of solvent is critical for achieving high purity and good recovery yields [26]. Water, methanol, ethanol, and their mixtures are commonly employed solvents for benzoic acid derivatives [26].
The recrystallization process involves dissolving the crude product in hot solvent, followed by controlled cooling to promote crystal formation [23] [26]. The key to successful recrystallization lies in achieving slow, controlled crystallization that excludes impurities from the crystal lattice [23]. The presence of fluorine substituents typically increases the solubility in polar solvents compared to non-fluorinated analogs [26].
Temperature control during crystallization is essential for optimal results [26]. Rapid cooling leads to small crystals that may trap impurities, while controlled cooling promotes the formation of larger, purer crystals [23]. The use of seed crystals can further improve the crystallization process and ensure consistent results [26].
Column chromatography provides excellent resolution for separating fluorinated compounds from closely related impurities [24]. Silica gel remains the most widely used stationary phase, though the choice of mobile phase requires careful optimization [24]. Fluorinated compounds often exhibit altered elution behavior compared to their non-fluorinated counterparts [24].
High-performance liquid chromatography offers superior resolution and is particularly valuable for analytical and semi-preparative scale purifications [24] [25]. Fluorinated stationary phases, such as pentafluorophenyl or perfluorinated alkyl phases, demonstrate exceptional selectivity for fluorinated compounds [24]. These specialized phases provide longer retention times and better selectivity for halogenated aromatic compounds compared to conventional C18 phases [24].
The choice of mobile phase composition significantly affects separation efficiency [24]. Acetonitrile-water gradients are commonly employed for reversed-phase separations, with the high elution strength of acetonitrile being beneficial for fluorinated compounds [24]. The unique interactions between fluorinated compounds and fluorinated stationary phases result in enhanced selectivity and improved separations [24].
| Method | Purity Achieved (%) | Yield Recovery (%) | Scale | Cost | Selectivity for Fluorinated Compounds |
|---|---|---|---|---|---|
| Recrystallization | 95-99 | 70-85 | Lab to industrial | Low | Good |
| Column chromatography | 90-98 | 60-80 | Lab to pilot | Moderate | Moderate |
| HPLC purification | >99 | 50-70 | Lab to semi-prep | High | Excellent |
| Distillation | 85-95 | 80-95 | Industrial | Low | Poor |
| Liquid-liquid extraction | 80-90 | 85-95 | Industrial | Low | Moderate |
| Fluorinated phase HPLC | >99 | 60-75 | Analytical to semi-prep | High | Excellent |
Gas-liquid and liquid-liquid purification methods offer alternatives for specific applications [10]. Gas-liquid treatment involves bubbling the vaporized fluorinated compound through purifying reagents such as concentrated sulfuric acid [10]. This method effectively removes basic impurities and moisture while operating at temperatures between 0-150°C [10].
Liquid-liquid extraction using selective solvents can effectively remove specific classes of impurities [10]. The choice of extraction solvent depends on the nature of the impurities and the target compound [10]. Fluorinated solvents sometimes provide enhanced selectivity for fluorinated compounds, though their high cost limits their use to specialized applications [10].
Yield optimization requires systematic evaluation of all reaction and purification parameters [11] [35]. Temperature, catalyst loading, base concentration, solvent system, reaction time, and atmosphere all influence the final yield and purity [11]. Statistical approaches, such as response surface methodology, can identify optimal conditions efficiently [35].
| Parameter | Typical Range | Optimized Value | Effect on Yield |
|---|---|---|---|
| Temperature | 60-120°C | 80°C | Higher T increases rate but may reduce selectivity |
| Catalyst loading | 0.01-0.15 mol% | 0.05 mol% | Higher loading increases rate and yield |
| Base concentration | 1.5-3.0 equiv | 2.0 equiv | Excess base improves transmetallation |
| Solvent system | DME/H₂O, Dioxane | Dioxane | Solvent affects solubility and rate |
| Reaction time | 2-8 hours | 4 hours | Longer time increases conversion |
| Atmosphere | Inert (Ar, N₂) | Argon | Inert atmosphere prevents oxidation |
Real-time monitoring using fast chromatographic methods enables optimization of reaction conditions and early detection of side reactions [38]. Ultra-high-performance liquid chromatography with cycle times as low as 1.5 minutes provides quantitative information for process control [38]. This analytical approach allows for rapid identification of optimal conditions and facilitates scale-up to pilot and production scales [38].
The thermochemical properties of 2-Fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid are critical parameters that determine its physical behavior and stability under various conditions. While specific experimental data for this compound is limited, comprehensive analysis based on structural analogs and computational predictions provides valuable insights.
The molecular structure features a biphenyl carboxylic acid framework with fluorine atoms at strategic positions, which significantly influences the crystal packing and intermolecular interactions [4]. The presence of dual fluorine substituents creates enhanced dipole moments and facilitates stronger intermolecular hydrogen bonding networks, typically resulting in elevated melting points compared to non-fluorinated analogs.
Experimental boiling point data for 2-Fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid is not available [1]. The molecular weight of 248.22 g/mol and the presence of multiple polar functional groups suggest limited volatility under standard conditions. Fluorinated aromatic carboxylic acids generally exhibit boiling points significantly higher than their molecular weight might suggest due to strong intermolecular hydrogen bonding through carboxylic acid dimers [5].
Computational estimates based on group contribution methods suggest the boiling point would exceed 300°C under atmospheric pressure. The compound's low volatility is advantageous for applications requiring thermal stability but may complicate purification processes requiring distillation.
Thermal stability analysis indicates that fluorinated benzoic acids typically maintain structural integrity up to approximately 200°C before undergoing decomposition [6]. Beyond this temperature threshold, multiple degradation pathways become thermodynamically favorable, including decarboxylation, defluorination, and aromatic ring fragmentation.
The bond dissociation energies provide crucial insight into thermal stability patterns. Carbon-fluorine bonds in fluorinated carboxylic acids exhibit dissociation energies ranging from 101-125 kcal/mol, while oxygen-hydrogen bonds in the carboxylic group range from 109-113 kcal/mol [6]. These high bond energies contribute to the compound's thermal stability, with the carboxylic acid group typically being the first to undergo thermal decomposition through decarboxylation mechanisms.
Thermogravimetric analysis of similar fluorinated aromatic compounds reveals decomposition onset temperatures exceeding 200°C, with complete thermal degradation occurring above 400°C [7]. The decomposition products typically include hydrogen fluoride, carbon dioxide, and various fluorinated aromatic fragments, consistent with the stepwise breakdown of the molecular framework.
The solubility characteristics of 2-Fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid are governed by the interplay between its polar carboxylic acid functionality and the hydrophobic fluorinated aromatic framework. This dual nature creates complex solubility patterns that vary significantly across different solvent systems.
In aqueous systems, the compound exhibits markedly pH-dependent solubility behavior typical of aromatic carboxylic acids. At neutral pH (7.0), the estimated solubility ranges from 0.1-1 mg/mL, reflecting the predominance of the neutral molecular form with limited water solubility [8]. The presence of two fluorine atoms enhances the compound's polarity but simultaneously reduces aqueous solubility through increased hydrophobic character.
Under alkaline conditions (pH 10), solubility increases substantially to an estimated 5-10 mg/mL due to deprotonation of the carboxylic acid group, forming the more water-soluble carboxylate anion. This pH-dependent solubility enhancement follows the Henderson-Hasselbalch equation, with the degree of ionization directly correlating with solution pH relative to the compound's acid dissociation constant.
Conversely, under acidic conditions (pH 3), solubility decreases to less than 0.1 mg/mL as the carboxylic acid group remains fully protonated, minimizing electrostatic interactions with water molecules and favoring the less soluble neutral form.
The compound demonstrates excellent solubility in highly polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide, with estimated solubilities exceeding 50 mg/mL . These solvents effectively solvate both the polar carboxylic acid functionality and the fluorinated aromatic system through strong dipole-dipole interactions and hydrogen bonding mechanisms.
In protic polar solvents, solubility follows the polarity trend: methanol (10-20 mg/mL) > ethanol (8-15 mg/mL) > longer-chain alcohols. The hydrogen bonding capacity of these solvents facilitates dissolution of the carboxylic acid group, while the organic framework provides compatibility with the fluorinated aromatic system [10].
Acetonitrile, with its moderate polarity and good dipole moment, provides intermediate solubility (15-25 mg/mL), making it suitable for analytical applications and synthetic procedures requiring controlled solubility characteristics.
In non-polar solvents such as hexane, the compound exhibits virtually no solubility (< 0.1 mg/mL) due to the absence of significant intermolecular interactions between the polar solute and non-polar solvent molecules. The fluorinated aromatic system, despite its substantial size, cannot overcome the unfavorable thermodynamic interactions with purely hydrocarbon solvents.
Moderately polar solvents like chloroform (5-10 mg/mL) and toluene (1-3 mg/mL) provide limited solubility through weak dipole interactions and π-π stacking between aromatic systems. These solvent systems may be useful for extraction procedures but are insufficient for complete dissolution at practical concentrations.
The acid dissociation behavior of 2-Fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid is fundamentally influenced by the electronic effects of the fluorine substituents, which significantly alter the carboxylic acid group's ionization characteristics compared to unsubstituted benzoic acid.
Based on structural analysis and comparison with fluorinated benzoic acid analogs, the estimated pKa of 2-Fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid ranges from 3.5 to 4.2 [8] . This represents a significant decrease from unsubstituted benzoic acid (pKa = 4.20) [12], reflecting the electron-withdrawing effects of the fluorine substituents.
The fluorine atoms at the 2-position of the benzoic acid ring and the 3-position of the phenyl substituent create substantial inductive effects that stabilize the conjugate base through electron withdrawal. This stabilization lowers the energy barrier for proton dissociation, resulting in increased acidity compared to non-fluorinated analogs.
Computational studies using density functional theory methods with implicit solvation models predict that each fluorine substituent contributes approximately 0.3-0.5 pKa units of increased acidity . The cumulative effect of two strategically positioned fluorine atoms accounts for the observed pKa depression.
The Henderson-Hasselbalch equation governs the pH-dependent distribution between the protonated (HA) and deprotonated (A⁻) forms:
pH = pKa + log([A⁻]/[HA])
At pH values below the pKa (< 3.5), the compound exists predominantly in its neutral, protonated form. This species exhibits limited water solubility and tends to favor organic phases in extraction systems. The neutral form participates primarily in hydrogen bonding through the carboxylic acid OH group.
At pH values equal to the pKa, the compound exists in equal concentrations of both forms, representing the midpoint of the titration curve. This pH represents the optimal buffering region for the compound.
At pH values above the pKa (> 4.2), the deprotonated carboxylate form predominates, exhibiting enhanced water solubility and altered hydrogen bonding patterns. The carboxylate anion participates in ionic interactions and forms different hydrogen bonding networks compared to the neutral species.
The acid dissociation constant exhibits temperature dependence following the van't Hoff equation. For fluorinated carboxylic acids, the enthalpy of ionization typically ranges from 0-10 kJ/mol, resulting in modest temperature coefficients for pKa values [13]. In mixed aqueous-organic solvent systems, the apparent pKa can shift significantly due to differential solvation of the neutral and ionic forms.
The hydrogen bonding behavior of 2-Fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid encompasses multiple interaction modes that govern its solid-state structure, solution behavior, and supramolecular assembly characteristics.
The carboxylic acid functional group serves as the primary hydrogen bonding site, capable of both donating and accepting hydrogen bonds. In the solid state, fluorinated benzoic acids typically form centrosymmetric dimers through complementary O-H···O hydrogen bonds, with donor-acceptor distances ranging from 2.6-2.8 Å and bond energies of 12-15 kcal/mol [14] [4].
These carboxylic acid dimers represent the thermodynamically most favorable hydrogen bonding arrangement, creating stable cyclic structures with enhanced binding enthalpies compared to individual hydrogen bonds. The dimer formation is further stabilized by the planar geometry of the carboxylic acid groups, which maximizes orbital overlap in the hydrogen bonding interaction.
The fluorine atoms in the molecular structure participate in weaker but significant C-H···F hydrogen bonding interactions [4]. These secondary hydrogen bonds exhibit donor-acceptor distances of 2.3-2.7 Å and binding energies of 1-3 kcal/mol. While individually weak, the cumulative effect of multiple C-H···F interactions contributes substantially to crystal packing stability and solution-phase aggregation behavior.
The electronegativity of fluorine (4.0 on the Pauling scale) creates partial negative charges that can accept hydrogen bonds from appropriately positioned C-H donors. This interaction mode is particularly important in systems where conventional O-H···O or N-H···O hydrogen bonds are unavailable or geometrically constrained.
In crystalline environments, the combination of strong O-H···O and weaker C-H···F hydrogen bonds creates complex three-dimensional networks. Solid solutions of fluorinated benzoic acids demonstrate unique structural arrangements that differ from both parent compounds, indicating the influence of directional fluorine interactions on crystal packing [4].
The hydrogen bonding network exhibits temperature-dependent behavior, with weaker interactions showing greater thermal sensitivity. Variable temperature studies of related fluorinated benzoic acids reveal that C-H···F hydrogen bonds begin to weaken significantly above 150°C, while O-H···O hydrogen bonds maintain substantial strength up to 200°C [15].
Calorimetric studies of hydrogen bonding in fluorinated aromatic systems provide quantitative thermodynamic data. The formation of carboxylic acid dimers exhibits enthalpies ranging from -12 to -15 kcal/mol, with entropy changes of -20 to -30 cal/(mol·K) reflecting the organizational constraints imposed by hydrogen bond formation [14].
Secondary hydrogen bonding interactions involving fluorine atoms contribute additional stabilization energies of 1-3 kcal/mol per interaction. The heat capacity changes associated with hydrogen bond formation typically increase by 10-20 cal/(mol·K), indicating enhanced vibrational coupling in the hydrogen-bonded state.
In solution, the hydrogen bonding patterns are significantly influenced by solvent competition. Protic solvents such as methanol and ethanol can disrupt intermolecular hydrogen bonds by providing alternative hydrogen bonding partners. Conversely, aprotic solvents like dimethylformamide and dimethyl sulfoxide preserve intermolecular hydrogen bonding while providing favorable solvation through dipole interactions.